

2-Nitrofuran molecular structure and weight

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Compound of Interest

Compound Name: 2-Nitrofuran

Cat. No.: B122572

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An In-depth Technical Guide to 2-Nitrofuran

This guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **2-Nitrofuran**, targeted at researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, relevant experimental protocols, and a detailed visualization of the molecular structure.

Quantitative Data Summary

2-Nitrofuran is a nitro-substituted aromatic heterocycle. Its key chemical and physical properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₃ NO ₃	[1][2][3][4][5][6][7]
Molecular Weight	113.0715 g/mol	[1][3][7]
CAS Registry Number	609-39-2	[1][3][4][5][6][7][8]
Appearance	Yellow crystalline solid	[9]
Melting Point	29-33 °C	[8][9]
Boiling Point	84 °C @ 13 mmHg (17 hPa)	[8][9]
Density	1.344 g/cm ³	[9]
Flash Point	88 °C (closed cup)	[8][9]
Vapor Pressure	0.398 mmHg @ 25 °C	[9]
Solubility	Soluble in water, ethanol, chloroform, and methanol.	[8][9]
IUPAC Name	2-nitrofuran	[6]
InChI Key	FUBFWTUFGFHOJ-UHFFFAOYSA-N	[1][3][4][5][6][7]
Canonical SMILES	C1=COC(=C1)--INVALID-LINK--[O-]	[5][8]

Molecular Structure Visualization

The molecular structure of **2-Nitrofuran** consists of a five-membered furan ring, containing one oxygen atom, with a nitro group (NO₂) attached at the second position.

Caption: 2D molecular structure of **2-Nitrofuran**.

Experimental Protocols

The synthesis and characterization of **2-Nitrofuran** and its derivatives involve specific chemical and analytical procedures.

Synthesis of Nitrofurans via Nitration

The synthesis of nitrofurans, including key pharmaceutical ingredients, often starts from furfural, a bio-based compound.^{[10][11]} The direct nitration of furfural can be challenging due to the sensitivity of the heteroaromatic ring to harsh reaction conditions.^{[10][11]} A common and effective protocol involves the protection of the aldehyde group followed by nitration.

Protocol: Nitration of 2-Furaldehyde Diacetate^{[12][13]}

- **Protection Step:** Convert furfural to 2-furaldehyde diacetate by reacting it with acetic anhydride. This step protects the aldehyde group from oxidation during nitration.^{[12][13]}
- **Preparation of Nitrating Agent:** A mild nitrating agent, acetyl nitrate, is prepared in situ. This is often achieved by carefully adding concentrated nitric acid to acetic anhydride at a controlled low temperature (e.g., 0°C).^[13] A catalytic amount of sulfuric acid may be added.^[13]
- **Nitration Reaction:** The 2-furaldehyde diacetate is added dropwise to the prepared nitrating mixture while maintaining a low temperature. The acetyl nitrate selectively nitrates the furan ring, primarily at the 5-position, to yield 5-nitro-2-furaldehyde diacetate.^{[12][13]}
- **Hydrolysis (Deprotection):** The resulting 5-nitro-2-furaldehyde diacetate is hydrolyzed, typically using an aqueous acid solution, to remove the acetate groups and regenerate the aldehyde functionality, yielding the final nitrofuran product.^[12]

To enhance safety and reproducibility, this synthesis can be performed in a continuous flow system, which allows for better control over reaction conditions and the safe handling of the unstable acetyl nitrate intermediate.^{[10][11]}

Analytical Characterization

Mass Spectrometry (MS)

- **Methodology:** Electron Ionization Mass Spectrometry (EI-MS) is a standard technique used to determine the molecular weight and fragmentation pattern of **2-Nitrofuran**. In this method, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

- Application: This analysis confirms the molecular weight of **2-Nitrofuran** to be approximately 113 g/mol, consistent with its molecular formula $C_4H_3NO_3$.^[1] The fragmentation pattern provides structural information. EI-MS data for **2-Nitrofuran** is publicly available through the NIST Mass Spectrometry Data Center.^{[1][6]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Methodology: ^{13}C NMR spectroscopy is used to characterize the carbon skeleton of the molecule. A sample of **2-Nitrofuran** is dissolved in a deuterated solvent, such as deuterated chloroform ($CDCl_3$) or deuterated acetone (Acetone- D_6), and placed in a strong magnetic field.^{[14][15]} The resulting spectrum shows distinct peaks for each unique carbon atom in the molecule, with their chemical shifts providing information about their chemical environment.
- Application: The ^{13}C NMR spectrum of **2-Nitrofuran** provides evidence for the four distinct carbon atoms in the furan ring and confirms the overall structure. Spectroscopic data from these analyses are available in chemical databases like SpectraBase.^{[14][15]}

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